1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Description
1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H21NO2 and its molecular weight is 367.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
- Cycloaddition of Arynes : Research demonstrates the generation of benzyne from benzenediazonium-2-carboxylate, which then reacts with various triazines and isoquinolines, yielding moderate yields. This methodology could be related to the synthesis of compounds similar to 1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (Gonsalves, Melo, & Gilchrist, 1992).
- Ru(II)-Catalyzed Synthesis : A study discussed the environmentally benign synthesis of benzimidazoles from primary alcohols and aromatic diamines, catalyzed by Ru(II) complexes. This synthesis approach could be applicable to quinoline-based compounds (Luo et al., 2017).
- Aryne Cyclisation : The cyclisation of arynes with a side chain carbanion alpha to a cyanide group was investigated, leading to the preparation of various benzo-nitrogen heterocycles. This process could be relevant for synthesizing this compound (Jaques & Wallace, 1977).
Chemical Properties
- Electrospray Mass Spectrometry : Research on derivatives prepared from N-linked glycans, including 3-aminoquinoline, examined their electrospray and collision-induced dissociation fragmentation spectra. These studies highlight the complex chemical behavior of quinoline derivatives (Harvey, 2000).
- Allosteric Modulation : A study on benzoquinazolinone as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor shows the potential of quinoline derivatives in receptor modulation, which could extend to compounds like this compound (Mistry et al., 2016).
Novel Synthesis Approaches
- Intramolecular Friedel–Crafts Cyclisation : A method involving 1-hydroxymethylbenzotriazole and phenylethylamines leading to various N-methylated tetrahydroisoquinolines was studied. This approach could be relevant for the synthesis of complex quinoline derivatives (Locher & Peerzada, 1999).
- C–C and C–N Bond Formation in Water : An eco-friendly protocol for synthesizing novel quinolin-2(1H)-one derivatives via a one-pot C–C and C–N bond-forming strategy in aqueous solvent was developed. This method could be adapted for the synthesis of compounds like this compound (Yadav, Vagh, & Jeong, 2020).
Additional Applications
- Nonlinear Optical Properties : A study on the optical susceptibilities of ladder polymers related to quinoline compounds suggests potential applications in the field of optoelectronics (Lindle et al., 1990).
Properties
IUPAC Name |
1-benzyl-6-methyl-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c1-17-8-11-20(12-9-17)24(27)22-16-26(15-19-6-4-3-5-7-19)23-13-10-18(2)14-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZGERRJKXXWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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